molecular formula C28H32ClN3O3 B11061569 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

Cat. No.: B11061569
M. Wt: 494.0 g/mol
InChI Key: SBQQLQBUPWDWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione is a complex organic molecule that features a combination of piperidine, pyrrolidine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the alkylation of piperidine with 4-chlorophenylethyl bromide under basic conditions to form .

    Synthesis of the Pyrrolidine Derivative: The next step is the preparation of the pyrrolidine-2,5-dione moiety, which can be synthesized via the reaction of succinic anhydride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyrrolidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure makes it a candidate for binding studies with proteins and enzymes, helping to elucidate mechanisms of action and potential therapeutic targets.

Medicine

Medically, 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione is investigated for its potential as a pharmaceutical agent. It may exhibit activity against neurological disorders, making it a candidate for drug development in the treatment of conditions such as depression, anxiety, and schizophrenia.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its complex structure allows for the design of polymers and other materials with unique characteristics.

Mechanism of Action

The mechanism of action of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can influence various signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[2-(4-Chlorophenyl)ethyl]piperidin-1-yl}-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides a versatile scaffold for the development of new compounds with improved efficacy and reduced side effects.

This compound’s distinct combination of piperidine, pyrrolidine, and benzyl groups sets it apart from similar compounds, offering unique opportunities for scientific research and pharmaceutical development.

Properties

Molecular Formula

C28H32ClN3O3

Molecular Weight

494.0 g/mol

IUPAC Name

3-[4-[2-(4-chlorophenyl)ethyl]piperidin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C28H32ClN3O3/c29-23-9-5-20(6-10-23)3-4-21-13-16-30(17-14-21)25-18-27(34)32(28(25)35)19-22-7-11-24(12-8-22)31-15-1-2-26(31)33/h5-12,21,25H,1-4,13-19H2

InChI Key

SBQQLQBUPWDWBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)CC(C3=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.